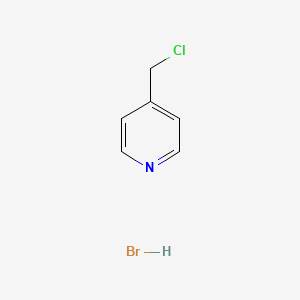

4-(Chloromethyl)pyridine;hydrobromide

Description

Strategic Importance of Halomethyl Pyridines as Synthetic Intermediates

Halomethyl pyridines, including 4-(chloromethyl)pyridine (B78701) and its salts, are of significant strategic importance in organic synthesis due to the reactive nature of the halomethyl group. This functional group serves as a potent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of the pyridylmethyl moiety into various molecular scaffolds. youtube.com

The pyridine (B92270) ring itself is a prevalent structural motif found in numerous biologically active compounds, including pharmaceuticals, vitamins, and agrochemicals. wikipedia.orgresearchgate.net Consequently, halomethyl pyridines are valuable precursors for the synthesis of these target molecules. pipzine-chem.com They act as crucial building blocks, enabling chemists to construct complex molecular architectures with desired pharmacological or material properties. pipzine-chem.cominnospk.com For instance, they are used to synthesize compounds for applications as anti-infectives, anticancer agents, herbicides, and insecticides. The versatility of these intermediates provides a rich platform for developing novel organic functional molecules and analogs of natural products. pipzine-chem.com

Historical Development and Initial Syntheses of 4-(Chloromethyl)pyridine;hydrobromide

The synthesis of pyridine derivatives has been a subject of study since the late 19th century, with early methods involving the combination of acetylene (B1199291) and hydrogen cyanide. wikipedia.org Over time, more controlled and higher-yielding syntheses were developed. The preparation of 4-(chloromethyl)pyridine salts typically involves multi-step synthetic routes.

One common method starts with 4-methylpyridine (B42270) (also known as 4-picoline). google.com This process involves several key transformations:

Oxidation: 4-methylpyridine is oxidized to 4-picolinic acid (isonicotinic acid) using a strong oxidizing agent like potassium permanganate (B83412). google.com

Esterification: The resulting carboxylic acid is then esterified, commonly with methanol (B129727) in acidic conditions, to produce methyl pyridine-4-carboxylate. google.com

Reduction: The ester is subsequently reduced to 4-pyridinemethanol (B147518). google.com

Chlorination: Finally, the alcohol (4-pyridinemethanol) is chlorinated using a reagent such as thionyl chloride (SOCl₂) to yield 4-(chloromethyl)pyridine, which is isolated as its hydrochloride or hydrobromide salt. google.comprepchem.com

A more direct synthesis for the hydrochloride salt involves the reaction of 4-hydroxymethylpyridine hydrochloride with thionyl chloride under reflux. prepchem.com This one-step chlorination provides the target compound in good yield. prepchem.com

Specifically for the hydrobromide salt, a known synthesis involves the reaction of 4-(hydroxymethyl)pyridinium bromide with phosphorus tribromide (PBr₃) in a solvent like chloroform. chemicalbook.com This reaction proceeds at reflux to afford 4-(Bromomethyl)pyridine (B1298872);hydrobromide, a closely related compound, and similar principles apply to the synthesis of the chloromethyl analog. chemicalbook.com

Table 1: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride

| Step | Starting Material | Reagent(s) | Product |

| 1 | 4-Methylpyridine | Potassium Permanganate | 4-Picolinic Acid |

| 2 | 4-Picolinic Acid | Methanol, Acid | Methyl pyridine-4-carboxylate |

| 3 | Methyl pyridine-4-carboxylate | Sodium Borohydride | 4-Pyridinemethanol |

| 4 | 4-Pyridinemethanol | Thionyl Chloride | 4-(Chloromethyl)pyridine hydrochloride |

Overview of Key Research Domains Pertaining to this compound

The utility of 4-(chloromethyl)pyridine and its salts spans several key domains of chemical research and industry, primarily leveraging its function as a reactive intermediate.

Pharmaceutical and Medicinal Chemistry : This is one of the most significant areas of application. The compound serves as a critical intermediate in the synthesis of a wide range of pharmaceutical agents. guidechem.com Its structure is incorporated into molecules designed as anticancer and anti-infective drugs. The pyridine moiety is known to enhance the biochemical potency, metabolic stability, and cell permeability of drug molecules. nih.gov The reactivity of the chloromethyl group is exploited to connect the pyridine scaffold to other molecular fragments, building complex and pharmacologically active compounds. innospk.com

Agrochemicals : In the agricultural sector, 4-(chloromethyl)pyridine derivatives are used in the development of pesticides, including herbicides and insecticides. guidechem.com The ability to modify biomolecules makes these intermediates suitable for creating effective agricultural chemicals.

Materials Science : Research in materials science has explored the use of 4-(chloromethyl)pyridine to create functional polymers and other advanced materials. pipzine-chem.com By incorporating the pyridyl group into polymer backbones or side chains, materials can be endowed with specific properties such as enhanced solubility, thermal stability, and unique optical or electrical characteristics. pipzine-chem.com These materials have potential applications in electronic devices and specialized coatings. pipzine-chem.com

Table 2: Properties of 4-(Chloromethyl)pyridine;hydrochloride

| Property | Value |

| Chemical Formula | C₆H₆ClN · HCl |

| Molecular Weight | 164.03 g/mol sigmaaldrich.com |

| Appearance | White to off-white crystalline powder guidechem.comsigmaaldrich.com |

| Melting Point | 166-173 °C sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 1822-51-1 sigmaaldrich.com |

| Synonyms | 4-Picolyl chloride hydrochloride sigmaaldrich.comtcichemicals.com |

Structure

3D Structure of Parent

Properties

CAS No. |

651723-94-3 |

|---|---|

Molecular Formula |

C6H7BrClN |

Molecular Weight |

208.48 g/mol |

IUPAC Name |

4-(chloromethyl)pyridine;hydrobromide |

InChI |

InChI=1S/C6H6ClN.BrH/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H |

InChI Key |

YHTCBNLCSVDFEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1CCl.Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Chloromethyl Pyridine;hydrobromide

Diverse Synthetic Routes and Precursor Strategies

The synthesis of 4-(Chloromethyl)pyridine (B78701);hydrobromide is most effectively achieved through strategic functionalization of precursors where the pyridine (B92270) ring already bears a substituent at the 4-position. This approach circumvents the challenges associated with direct, regioselective functionalization of the pyridine core.

Regioselective Chlorination Approaches for Pyridine Derivatives

Direct chloromethylation of the unsubstituted pyridine ring is synthetically challenging due to the difficulty in controlling the position of substitution (regioselectivity). The electron-deficient nature of the pyridine ring makes it less susceptible to standard electrophilic substitution reactions compared to benzene. While some methods exist for direct functionalization, they often require harsh conditions or specialized and costly reagents, such as lithium methides, which are also hazardous for operators. google.com

Consequently, the more prevalent and controlled strategy involves starting with a pyridine derivative that already possesses a functional group at the desired C-4 position. A patented method highlights the use of the "positioning effect of substitutional groups" to direct reactions. google.com This involves a multi-step sequence, such as a Friedel-Crafts acylation, which can be directed to specific sites on the pyridine ring, followed by reduction and subsequent chlorination. google.com However, the most common precursor is 4-methylpyridine (B42270) (4-picoline), which firmly establishes the position of the eventual chloromethyl group.

Conversion of Hydroxymethyl Precursors to Chloromethyl via Halogenation Reagents

A cornerstone of 4-(Chloromethyl)pyridine synthesis is the conversion of a hydroxymethyl group to the target chloromethyl group. This is typically the final step in a multi-stage synthesis that begins with 4-methylpyridine. The common pathway involves the oxidation of 4-methylpyridine to 4-picolinic acid, followed by esterification, and then reduction to yield 4-pyridinemethanol (B147518). google.com This alcohol precursor is then converted to the chloride.

The choice of halogenating agent is critical for this transformation, impacting yield, purity, and operational safety. Thionyl chloride (SOCl₂) is the most conventional reagent for this purpose. google.comprepchem.com The reaction typically involves heating a mixture of 4-hydroxymethylpyridine hydrochloride and thionyl chloride under reflux. prepchem.com Optimal molar ratios of 4-pyridinemethanol to thionyl chloride are reported to be between 1:1.1 and 1:1.3. google.com

Alternative and milder reagents have been developed to overcome the drawbacks of thionyl chloride, such as the evolution of toxic sulfur dioxide gas. Cyanuric chloride has emerged as a promising substitute, as it can effectively chlorinate the alcohol under milder conditions, reducing the risk of over-chlorination. mdpi.com A significant advantage of this reagent is that its byproduct, cyanuric acid, is a solid, which simplifies product work-up and is less hazardous than gaseous byproducts. mdpi.com For the synthesis of the corresponding hydrobromide, 4-(Bromomethyl)pyridine (B1298872) hydrobromide, phosphorus tribromide (PBr₃) has been successfully used on a 4-(hydroxymethyl)pyridinium bromide precursor, achieving a high yield of 93%. chemicalbook.com

| Reagent | Typical Precursor | Key Conditions | Byproducts | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | 4-Hydroxymethylpyridine Hydrochloride | Reflux, 2 hours | SO₂, HCl (gas) | Effective, widely used | Produces toxic gas, can lead to over-chlorination | prepchem.commdpi.com |

| Phosphorus Tribromide (PBr₃) | 4-(Hydroxymethyl)pyridinium Bromide | Reflux in chloroform, 4.5 hours | Phosphorous acid | High yield for bromination (93%) | Reagent is corrosive and water-sensitive | chemicalbook.com |

| Cyanuric Chloride | 2-Bromo-6-hydroxymethylpyridine | Milder conditions | Cyanuric acid (solid) | Reduces risk of over-chlorination, solid byproduct simplifies handling | Less common than SOCl₂ | mdpi.com |

| Phosphorus Trichloride (PCl₃) | Hydroxymethylpyridine Derivatives | -10°C to room temperature | Phosphorous acid | Effective for certain substituted pyridines | Corrosive | google.com |

Non-Traditional or Emerging Synthetic Pathways (e.g., photocatalytic, electrochemical)

Modern synthetic chemistry is increasingly exploring non-traditional energy sources to drive reactions. Photoredox catalysis, which uses visible light to initiate redox processes, is an emerging field with potential applications in pyridine chemistry. researchgate.net A 2024 study demonstrated the use of a C7-chloromethyl-substituted thiazolino ring-fused 2-pyridone in a photoredox-catalyzed cross-coupling reaction. acs.org While this study uses the chloromethyl group as a reactive handle rather than synthesizing it, it validates the principle that chloromethyl pyridine moieties are compatible with photocatalytic conditions. The proposed mechanism involves the excitation of an iridium-based photocatalyst by light, which then initiates a radical-based transformation. acs.org Such methods offer mild reaction conditions and novel reactivity pathways that are difficult to achieve with traditional thermal methods. While specific electrochemical or photocatalytic methods for the direct synthesis of 4-(Chloromethyl)pyridine;hydrobromide are not yet widely established, these technologies represent a frontier in the development of more efficient and selective synthetic routes.

Optimization and Scale-Up Considerations in this compound Production

Transitioning a synthesis from the laboratory bench to industrial-scale production requires careful optimization of reaction parameters and logistics. For 4-(Chloromethyl)pyridine and its derivatives, a key strategy is the use of "telescoped" or "one-pot" reactions. researchgate.net A process for a related compound was optimized by performing sequential reaction steps without isolating the intermediates, which significantly improves productivity and reduces the consumption of solvents. researchgate.net

The selection of reagents is paramount for safe and efficient scale-up. Reagents like n-butyllithium, while effective in the lab, are often avoided in large-scale production due to safety concerns. mdpi.com Milder and safer alternatives, such as the isopropylmagnesium chloride lithium chloride complex (Turbo Grignard), are preferred. mdpi.com Similarly, replacing thionyl chloride with cyanuric chloride for the chlorination step mitigates the risk associated with handling large quantities of toxic sulfur dioxide gas. mdpi.com

Control of reaction conditions, such as temperature, is also critical. In the chlorination of hydroxymethylpyridine, excessive heat or prolonged reaction times can lead to the formation of impurities through over-conversion, complicating purification and reducing the final yield. mdpi.com Purification at scale relies on robust methods like crystallization and filtration rather than chromatography, making it essential to design the reaction to produce a crude product of high purity. prepchem.comchemicalbook.com

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact. This involves a holistic assessment of the entire synthetic process, from starting materials to final product.

Key green chemistry metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and the Environmental Factor (E-factor) are used to quantify the sustainability of a chemical process. orientjchem.org A modified synthesis of a related chloromethyl pyridine intermediate was evaluated using these metrics, demonstrating how strategic changes can lead to significantly less waste generation, as indicated by a low E-factor of 3.2 for one of the optimized steps. orientjchem.org

The application of green principles in this context includes:

Use of Catalysis: Employing catalytic quantities of reagents, such as Ruthenium(III) chloride (RuCl₃) for N-oxidation, is preferable to using stoichiometric amounts of harsh oxidizing agents. orientjchem.org

Safer Reagents: Replacing hazardous reagents like dimethyl sulfate (B86663) with greener alternatives is a priority. google.com The use of trichloroisocyanuric acid (TCCA) for chlorination is considered a safer and more efficient choice for large-scale operations. orientjchem.org Furthermore, using 30% hydrogen peroxide for oxidation steps is highly atom-economic, as its only byproduct is water. orientjchem.org

Waste Reduction: Designing synthetic routes that avoid the isolation of intermediates ("one-pot" synthesis) reduces solvent waste and energy consumption. researchgate.net Similarly, choosing reagents that produce benign and easily managed byproducts, like the solid cyanuric acid from cyanuric chloride, is a significant green advantage over those that produce toxic gases. mdpi.com

Solvent-Free Reactions: Where possible, conducting reactions under solvent-free conditions represents a substantial improvement, as demonstrated in the greener synthesis of other pyridinium (B92312) salts. researchgate.net

| Green Principle | Conventional Method | Greener Alternative/Approach | Benefit | Reference |

|---|---|---|---|---|

| Safer Reagents | Thionyl Chloride (for chlorination) | Trichloroisocyanuric Acid (TCCA) | Safer handling, efficient expulsion of chlorine | orientjchem.org |

| Atom Economy | Traditional oxidants | 30% Hydrogen Peroxide (H₂O₂) | High atom economy, byproduct is water | orientjchem.org |

| Catalysis | Stoichiometric oxidants | Catalytic Ruthenium(III) chloride (RuCl₃) | Reduces reagent use, mild conditions | orientjchem.org |

| Waste Prevention | Multi-step synthesis with isolation | One-pot/Telescoped synthesis | Reduces solvent waste and improves productivity | researchgate.net |

| Benign Byproducts | Thionyl Chloride (produces SO₂ gas) | Cyanuric Chloride (produces solid cyanuric acid) | Avoids toxic gas evolution, simplifies waste management | mdpi.com |

4 Chloromethyl Pyridine;hydrobromide As a Versatile Synthon in Complex Molecule Synthesis

Construction of Carbon-Heteroatom Bonds (C-N, C-O, C-S)

The electrophilic nature of the benzylic carbon in 4-(chloromethyl)pyridine (B78701) makes it an excellent substrate for nucleophilic substitution reactions with various heteroatom nucleophiles.

Amination Reactions: Formation of 4-(Aminomethyl)pyridine (B121137) Derivatives

The reaction of 4-(chloromethyl)pyridine hydrobromide with primary and secondary amines provides a direct route to a diverse range of N-substituted 4-(aminomethyl)pyridine derivatives. researchgate.net This nucleophilic substitution reaction is fundamental for introducing the pyridylmethyl scaffold, which is a common feature in many biologically active compounds. nih.gov The reaction typically proceeds by treating the chloromethyl pyridine (B92270) with an amine, often in the presence of a base to neutralize the generated hydrochloric acid. The hydrobromide salt itself can sometimes be used directly, with the amine reactant also serving as the base.

The synthesis of various aminomethyl-pyridines has been explored for applications in medicinal chemistry, such as in the development of DPP-4 inhibitors. nih.govresearchgate.net The general approach involves the reaction of a chloromethyl pyridine derivative with a suitable amine. For instance, the synthesis of 3-aminomethyl-pyrazolo[3,4-b]pyridines has been achieved through manipulation of related precursors, demonstrating the broader applicability of this amination strategy. nih.gov

Table 1: Examples of Amination Reactions

| Reactant 1 | Amine | Product | Reference |

|---|---|---|---|

| 4-(Chloromethyl)pyridine | Primary/Secondary Amines | N-substituted-4-(aminomethyl)pyridine | researchgate.net |

| 3-Hydroxymethyl-pyrazolo[3,4-b]pyridine-1-carboxylic acid tert-butyl ester (via mesylate) | 4-tert-Butoxycarbonyl-piperazine | 3-(4-tert-Butoxycarbonyl-piperazin-1-ylmethyl)-pyrazolo[3,4-b]pyridine-1-carboxylic acid tert-butyl ester | acs.org |

Etherification and Esterification: Synthesis of Pyridylalkyl Ethers and Esters

4-(Chloromethyl)pyridine hydrobromide readily reacts with alcohols and phenols (or their corresponding alkoxides/phenoxides) to form pyridylalkyl ethers. This Williamson ether synthesis variant is a common method for creating C-O bonds. The reaction of 4-chloropyridine (B1293800) hydrochloride with various alcohols in the presence of a base like sodium hydroxide (B78521) in DMSO has been shown to produce 4-alkoxypyridines in good yields. semanticscholar.org Similarly, the chloromethyl derivative serves as an excellent electrophile for this purpose.

Esterification can be achieved by reacting 4-(chloromethyl)pyridine hydrobromide with carboxylates or by reacting the corresponding 4-pyridinemethanol (B147518) with carboxylic acids or their activated derivatives. For example, the synthesis of pyridin-4-ylmethyl 4-aminobenzoate (B8803810) has been reported, showcasing the formation of an ester linkage. biust.ac.bwresearchgate.net This reaction is typically performed by refluxing the components, sometimes with a base to facilitate the nucleophilic attack of the carboxylate. google.com

Table 2: Etherification and Esterification Reactions

| Reaction Type | Reactants | Conditions | Product Example | Reference |

|---|---|---|---|---|

| Etherification | 4-Chloropyridine HCl, Alcohol | NaOH, DMSO | 4-Alkoxypyridine | semanticscholar.org |

| Etherification | Dimethyl 4-hydroxypyridine-2,6-dicarboxylate, Alkyl halide | Toluene, Ag2O | Dimethyl 4-alkoxypyridine-2,6-dicarboxylate | capes.gov.br |

Thioetherification and Sulfonylation: Assembly of Sulfur-Containing Pyridine Analogs

The formation of carbon-sulfur bonds using 4-(chloromethyl)pyridine hydrobromide is readily accomplished through reactions with sulfur nucleophiles. Thioetherification with thiols or thiolate salts proceeds via a standard SN2 mechanism to yield pyridin-4-ylmethyl thioethers. youtube.com These reactions are valuable for synthesizing molecules with sulfur linkages, which are present in numerous pharmaceuticals. The synthesis of 2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives and their subsequent alkylation with electrophiles like phenacyl bromide demonstrates a related strategy for forming thioether bonds. ekb.eg The direct reaction of a chloromethyl pyridine derivative with a thiol-containing compound is a common industrial and laboratory practice.

Sulfonylation to form sulfonamides can be achieved by reacting an aminomethylpyridine derivative with a sulfonyl chloride. For instance, the synthesis of polysubstituted pyridines can involve the sulfonylation of an amino group with 4-nitrobenzenesulfonyl chloride as a key step. nih.govacs.org

Table 3: Thioetherification and Sulfonylation Reactions

| Reaction Type | Reactants | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Thioetherification | Alkyl halide, Sodium hydrosulfide (B80085) (NaSH) | Polar aprotic solvent | Thiol | youtube.com |

| Thioetherification | 2-Chloro-4-(chloromethyl)pyridine, Thiourea | Ethanol, 60-100°C | Pyridine-thiol derivative |

Formation of Carbon-Carbon Bonds

Beyond heteroatom bond formation, 4-(chloromethyl)pyridine hydrobromide is a valuable electrophile for constructing new carbon-carbon bonds, a cornerstone of molecular synthesis.

Coupling Reactions (e.g., Negishi, Suzuki-Miyaura, Sonogashira-type) for Alkyl Pyridine Linkages

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. While these reactions most commonly involve aryl or vinyl halides, the use of alkyl halides like 4-(chloromethyl)pyridine is also established.

Negishi Coupling : This reaction couples organic halides with organozinc compounds, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and its ability to couple sp3-hybridized carbons, making it suitable for alkyl halides. wikipedia.orgorgsyn.org The reaction of 4-(chloromethyl)pyridine with an organozinc reagent in the presence of a palladium catalyst would yield a 4-alkylpyridine derivative. orgsyn.org

Suzuki-Miyaura Coupling : Although most commonly used for sp2-sp2 coupling, variants for sp2-sp3 coupling exist. The reaction typically involves a palladium catalyst to couple an organoboron compound with an organic halide. The use of specific ligands and conditions can facilitate the coupling of alkyl halides.

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using palladium and copper co-catalysts. wikipedia.orgnih.govlibretexts.org While direct coupling of alkyl halides is less common than aryl halides, methods for the Sonogashira reaction of unactivated alkyl bromides and iodides have been developed, suggesting the potential for using 4-(halomethyl)pyridine derivatives in such transformations. organic-chemistry.orgyoutube.com

Table 4: Overview of C-C Coupling Reactions

| Coupling Reaction | Organic Halide | Organometallic Reagent | Catalyst System | Product Feature | Reference |

|---|---|---|---|---|---|

| Negishi | R-X (Alkyl, Aryl) | R'-ZnX' | Pd(0) or Ni(0) | R-R' | wikipedia.orgnumberanalytics.com |

| Suzuki-Miyaura | R-X (Aryl, Vinyl) | R'-B(OR)2 | Pd(0) + Base | R-R' |

Alkylation of Carbanions and Enolates with 4-(Chloromethyl)pyridine;hydrobromide

As a reactive primary alkyl halide, 4-(chloromethyl)pyridine hydrobromide is an excellent electrophile for the alkylation of carbon-based nucleophiles like carbanions and enolates. lumenlearning.com This SN2 reaction is one of the most fundamental methods for C-C bond formation. pressbooks.pub

The process involves the deprotonation of a compound with an acidic α-hydrogen (such as a ketone, ester, or malonate) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate a nucleophilic enolate. lumenlearning.comyoutube.com This enolate then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride and forming a new C-C bond. This method effectively attaches the pyridin-4-ylmethyl group to the α-position of a carbonyl compound. The malonic ester synthesis is a classic example where diethyl malonate is alkylated and can then be hydrolyzed and decarboxylated to yield a substituted carboxylic acid. pressbooks.pub The choice of base and reaction conditions can control the regioselectivity of alkylation in unsymmetrical ketones, allowing for the formation of either the kinetic or thermodynamic enolate. lumenlearning.com

Table 5: Alkylation of Enolates

| Carbonyl Compound | Base | Electrophile | Product Type | Reference |

|---|---|---|---|---|

| Ketone | LDA | Alkyl Halide | α-Alkylated Ketone | lumenlearning.comyoutube.com |

| Ester | LDA | Alkyl Halide | α-Alkylated Ester | youtube.com |

| Diethyl Malonate | Sodium Ethoxide | Alkyl Halide | α-Alkylated Malonic Ester | pressbooks.pub |

Applications in the Synthesis of Heterocyclic Scaffolds Containing the 4-Pyridyl Moiety

4-(Chloromethyl)pyridine hydrobromide and its corresponding hydrochloride salt are valuable reagents in the construction of complex heterocyclic frameworks incorporating the 4-pyridyl group. The reactivity of the chloromethyl group allows for its use as an alkylating agent, enabling the introduction of the pyridylmethyl moiety onto various nucleophiles, which can then undergo further cyclization reactions to form diverse heterocyclic systems. guidechem.com This strategy is particularly prominent in medicinal chemistry and materials science, where the pyridine ring plays a crucial role in modulating the biological activity and physicochemical properties of the target molecules. researchgate.netnih.gov

The synthesis of various heterocyclic scaffolds has been achieved using 4-(chloromethyl)pyridine derivatives. For instance, it is a key intermediate in the creation of molecules with potential applications as pharmaceuticals and agrochemicals. The 4-pyridyl group can be incorporated into larger, more complex structures through reactions with amines, thiols, and other nucleophilic species.

One notable application involves the synthesis of chromene derivatives. Although not directly starting from 4-(chloromethyl)pyridine, related strategies that build the 4-pyridyl moiety into a heterocyclic system highlight the importance of this structural motif. For example, the reaction of 4-acetylpyridine (B144475) with malononitrile (B47326) and a cyclic β-diketone can produce 4-methyl-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene derivatives. nih.gov This underscores the value of precursors that can introduce the 4-pyridyl group in the synthesis of complex heterocycles. nih.gov

Furthermore, 4-(bromomethyl)pyridine (B1298872) hydrobromide, a closely related analogue, has been utilized in the preparation of various complex molecules, demonstrating the synthetic utility of this class of reagents. sigmaaldrich.com

Table 1: Examples of Heterocyclic Scaffolds Synthesized Using 4-Pyridyl Precursors

| Precursor | Reagents | Resulting Heterocyclic Scaffold | Reference |

| 4-Acetylpyridine | Malononitrile, Dimedone | 4-Methyl-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene | nih.gov |

| 4-(Bromomethyl)pyridine hydrobromide | 2-Morpholin-4-yl-7-hydroxy-4H-1,3-benzoxazin-4-one | 2-Morpholin-4-yl-7-(pyridin-4-ylmethoxy)-4H-1,3-benzoxazin-4-one | sigmaaldrich.com |

| 4-(Bromomethyl)pyridine hydrobromide | 8-Methyl-2-morpholin-4-yl-7-hydroxy-4H-1,3-benzoxazin-4-one | 8-Methyl-2-morpholin-4-yl-7-(pyridin-4-ylmethoxy)-4H-1,3-benzoxazin-4-one | sigmaaldrich.com |

Regioselective Functionalization and Derivatization of the Pyridine Ring System via the Chloromethyl Handle

The chloromethyl group at the 4-position of the pyridine ring in 4-(chloromethyl)pyridine hydrobromide serves as a versatile "handle" for subsequent regioselective functionalization and derivatization of the pyridine nucleus. While direct C-H functionalization of pyridines can be challenging due to the electronic properties of the ring, the presence of the chloromethyl group provides a reliable point of attachment for a wide range of functional groups. nih.govresearchgate.net

The primary mode of functionalization via the chloromethyl group is through nucleophilic substitution reactions. The carbon of the chloromethyl group is electrophilic and readily reacts with various nucleophiles. This allows for the introduction of a diverse array of substituents, effectively derivatizing the pyridine ring at the 4-position.

Protection of Functional Groups: One of the key applications of 4-(chloromethyl)pyridine hydrochloride is in the protection of functional groups such as alcohols, phenols, thiols, and carboxylic acids. chemicalbook.com The resulting 4-picolyl ethers, thioethers, or esters are stable under certain reaction conditions, allowing for chemical transformations at other parts of the molecule. chemicalbook.com The 4-picolyl group can be introduced under basic conditions and is noted for its stability against acid-catalyzed removal of other protecting groups like the Cbz group. chemicalbook.com It can later be removed by methods such as catalytic hydrogenolysis or using sodium in liquid ammonia. chemicalbook.com This strategy is particularly useful in multi-step syntheses, such as in peptide synthesis where the polar pyridyl group can also aid in the purification process. chemicalbook.com

Synthesis of Derivatives: The reaction of 4-(chloromethyl)pyridine derivatives with various nucleophiles leads to a wide range of 4-substituted pyridine compounds. For example, reaction with nitrogen-containing heterocycles like tetrahydropyrrole, piperidine, and morpholine (B109124) results in the formation of N-(4-pyridinylmethyl) substituted products. guidechem.com

The regioselectivity of these reactions is inherently controlled by the position of the chloromethyl group, ensuring that functionalization occurs specifically at the 4-position of the pyridine ring. This is a significant advantage over methods that might produce a mixture of regioisomers. nih.gov While other methods for regioselective functionalization of pyridines exist, such as those involving transition metal catalysis or the use of blocking groups, the use of the pre-functionalized 4-(chloromethyl)pyridine offers a direct and often more straightforward route to 4-substituted pyridines. nih.govrsc.org

Table 2: Examples of Regioselective Functionalization via the Chloromethyl Handle

| Nucleophile | Resulting Functional Group | Application/Significance | Reference |

| Alcohols/Phenols | 4-Picolyl ethers | Protection of hydroxyl groups | chemicalbook.com |

| Thiols | 4-Picolyl thioethers | Protection of thiol groups | chemicalbook.com |

| Carboxylic acids | 4-Picolyl esters | Protection of carboxyl groups, aid in peptide purification | chemicalbook.com |

| Amines/Heterocycles | N-(4-Pyridinylmethyl) derivatives | Synthesis of diverse biologically active molecules | guidechem.com |

Derivatization Strategies and Synthetic Transformations of 4 Chloromethyl Pyridine;hydrobromide

Modifications of the Chloromethyl Group to Other Functional Moieties

The chloromethyl group is readily converted into a variety of other functional groups, providing access to a wide array of 4-substituted pyridine (B92270) derivatives.

The oxidation of the chloromethyl group offers a direct route to important building blocks like 4-pyridinecarboxaldehyde (B46228) and its corresponding carboxylic acid, isonicotinic acid.

One established method for converting benzylic halides to aldehydes is the Sommelet reaction . wikipedia.org This reaction involves treating the 4-(chloromethyl)pyridine (B78701) with hexamine to form a quaternary ammonium (B1175870) salt, which is then hydrolyzed to yield 4-pyridinecarboxaldehyde. wikipedia.orgnih.gov This method represents a formal oxidation of the carbon atom of the chloromethyl group. wikipedia.org

Further oxidation leads to the formation of isonicotinic acid. While the direct oxidation of 4-(chloromethyl)pyridine is a standard transformation, a common industrial synthesis route proceeds in the reverse direction: 4-methylpyridine (B42270) (4-picoline) is oxidized with a strong oxidizing agent like potassium permanganate (B83412) to produce isonicotinic acid. google.com This acid can then be esterified and subsequently reduced to 4-pyridinemethanol (B147518), which is chlorinated with thionyl chloride to yield 4-(chloromethyl)pyridine hydrochloride. google.comprepchem.com

Esters can be synthesized via nucleophilic substitution, where the chloride is displaced by a carboxylate anion. The chloromethyl group is a potent electrophile for such alkylation reactions. nih.govacs.org

Table 1: Selected Transformations of the Chloromethyl Group

| Starting Material | Reagent(s) | Product | Transformation Type |

|---|---|---|---|

| 4-(Chloromethyl)pyridine | 1. Hexamine; 2. H₂O | 4-Pyridinecarboxaldehyde | Oxidation (Sommelet Reaction) wikipedia.org |

| 4-(Chloromethyl)pyridine | Strong Oxidizing Agent | Isonicotinic Acid | Oxidation |

This table is generated based on established chemical principles and named reactions applicable to the substrate.

The chloromethyl group can be reduced to a methyl group, providing a synthetic route to 4-picoline (also known as γ-picoline) and its derivatives. wikipedia.org This transformation is typically achieved through catalytic hydrodechlorination. This process involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent like formic acid or ammonium formate. This reaction highlights the synthetic connection between the chloro-substituted compound and its parent methyl analog.

The electrophilic nature of the chloromethyl group makes 4-(chloromethyl)pyridine an excellent substrate for C-C bond formation, allowing for the extension of the side chain. It readily undergoes alkylation reactions with a wide range of carbon nucleophiles. nih.govacs.orgderpharmachemica.com These reactions include coupling with Grignard reagents (R-MgX), organolithium compounds, and enolates, leading to the synthesis of more complex 4-alkylpyridine derivatives. A strategy involving the dearomatization of pyridylphosphonium ylides has also been developed as an alternative to metal-catalyzed methods for producing 4-alkylpyridines. nih.gov

Introduction of Additional Functionalities onto the Pyridine Ring

Functionalizing the pyridine ring of 4-(chloromethyl)pyridine hydrobromide presents a distinct set of challenges and opportunities compared to modifying the side chain.

The reactivity of the pyridine ring towards electrophilic aromatic substitution is low. uoanbar.edu.iq This is due to the electron-withdrawing nature of the nitrogen atom, which decreases the electron density of the ring. uoanbar.edu.iq In the hydrobromide salt form, the nitrogen is protonated, forming a pyridinium (B92312) ion that further deactivates the ring towards attack by electrophiles. uoanbar.edu.iqlibretexts.org When electrophilic substitution is forced under harsh conditions, it typically occurs at the C-3 position (meta to the nitrogen). quimicaorganica.orgquora.com Friedel-Crafts alkylations and acylations are generally not feasible as the reagents react at the nitrogen atom. quimicaorganica.org

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS) , especially at the C-2 and C-4 positions. youtube.comstackexchange.comvaia.com In 4-(chloromethyl)pyridine, the C-4 position is already substituted. Therefore, for NAS to occur, a good leaving group would need to be present at the C-2 or C-6 position. The stability of the anionic intermediate (Meisenheimer complex), which is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom, is the driving force for this regioselectivity. stackexchange.comnih.gov Quaternization of the pyridine nitrogen further activates the ring toward nucleophilic attack. google.comnih.gov

Catalyst-Mediated Transformations and Catalytic Cycles Involving 4-(Chloromethyl)pyridine;hydrobromide

The benzylic chloride functionality of 4-(chloromethyl)pyridine makes it a suitable partner in various palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation.

Heck Reaction : This reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org 4-(Chloromethyl)pyridine, as a benzylic halide, can serve as the halide component, reacting with various alkenes in the presence of a palladium catalyst and a base to form substituted 4-vinylpyridine (B31050) derivatives. wikipedia.orgorganic-chemistry.orgresearchgate.net

Suzuki Reaction : The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds or connecting alkyl and aryl groups. libretexts.org While typically employing aryl or vinyl halides, the reaction can be adapted for benzylic halides. This would involve coupling 4-(chloromethyl)pyridine with an organoboron reagent, such as a boronic acid or ester, to create a new C-C bond at the benzylic position. organic-chemistry.orgnih.govresearchgate.net

Sonogashira Reaction : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The scope has been extended to other substrates, and benzylic halides like 4-(chloromethyl)pyridine can be coupled with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst to yield 4-alkynylpyridine derivatives. organic-chemistry.orglibretexts.org

Catalytic Cycle for the Heck Reaction: The catalytic cycle for the Heck reaction involving 4-(chloromethyl)pyridine typically proceeds through the following key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with 4-(chloromethyl)pyridine, breaking the C-Cl bond and inserting the palladium to form a Pd(II) complex. libretexts.org

Migratory Insertion : The alkene substrate coordinates to the palladium complex, followed by insertion of the alkene into the Pd-C bond. libretexts.org

β-Hydride Elimination : A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the final substituted alkene product and a palladium-hydride species. libretexts.org

Reductive Elimination : The base present in the reaction mixture regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue. libretexts.org

Table 2: Catalyst-Mediated Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type | Catalyst System (Typical) |

|---|---|---|---|

| Heck Reaction | Alkene (R-CH=CH₂) | 4-(Substituted-vinyl)pyridine | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) wikipedia.orgorganic-chemistry.org |

| Suzuki Reaction | Boronic Acid (R-B(OH)₂) | 4-(Substituted-methyl)pyridine | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) libretexts.orgorganic-chemistry.org |

Stereoselective and Enantioselective Syntheses Utilizing this compound

The development of asymmetric syntheses to produce enantiomerically pure compounds is a cornerstone of modern chemistry, particularly for pharmaceutical applications. While direct enantioselective transformations using 4-(chloromethyl)pyridine hydrobromide as the starting material are not extensively documented, it serves as a valuable precursor for substrates in established asymmetric catalytic reactions.

One strategy involves converting 4-(chloromethyl)pyridine into a prochiral substrate that can then undergo an enantioselective reaction. For example, elimination of HCl can produce 4-vinylpyridine. This intermediate can then participate in catalyst-controlled enantioselective reactions like the Rauhut-Currier reaction or asymmetric Heck reactions to generate chiral products. nih.govmdpi.com

Another approach focuses on the synthesis of chiral alcohols. Chemoenzymatic methods have been developed for preparing chiral alcohols that feature a pyridine ring and α-fluorination, highlighting the value of chiral pyridine-containing motifs. nih.gov 4-(Chloromethyl)pyridine could be converted into a ketone, which could then be a substrate for an asymmetric reduction using a chiral catalyst or an enzyme to produce a chiral secondary alcohol.

Furthermore, the field of asymmetric nucleophilic catalysis often employs chiral derivatives of pyridine. For instance, planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have been successfully used as highly effective enantioselective catalysts for various transformations. scispace.com While 4-(chloromethyl)pyridine is not the catalyst itself, it represents the core scaffold from which such complex chiral catalysts and ligands can be constructed, underscoring its foundational role in the broader field of asymmetric synthesis. nih.gov

Theoretical and Computational Studies on 4 Chloromethyl Pyridine;hydrobromide and Its Derivatives

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 4-(chloromethyl)pyridine (B78701) hydrobromide is central to understanding its chemical behavior. While direct studies on the hydrobromide are limited, extensive research on the analogous 4-chloromethyl pyridine (B92270) hydrochloride using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) basis set level provides significant insights. ijcrt.org

Molecular Orbital Theory (MO theory) describes how atomic orbitals combine to form molecular orbitals, which are then occupied by the molecule's electrons. leah4sci.comlibretexts.org The key orbitals in reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcrt.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ijcrt.org A large HOMO-LUMO gap implies high stability. ijcrt.org

In the pyridinium (B92312) structure, the nitrogen atom is sp²-hybridized. libretexts.org Two of these orbitals form sigma bonds with adjacent carbon atoms in the ring, while the third contains the lone pair which, in the hydrobromide salt, is protonated. libretexts.org The remaining unhybridized p-orbital on the nitrogen participates in the delocalized π-electron system of the aromatic ring. libretexts.org

Natural Bond Orbital (NBO) analysis and charge distribution calculations, such as Mulliken Population Analysis (MPA) and Natural Atomic Charges (NAC), reveal the electronic landscape across the molecule. ijcrt.org For the related hydrochloride, calculations show that the carbon atom (C3) attached to the chloromethyl group has a positive NAC value, influenced by the attached group. ijcrt.org The carbon atom of the chloromethyl group (C11) exhibits a highly positive NAC due to the electronegativity of the attached chlorine atom. ijcrt.org This charge distribution is critical for predicting molecular interactions and reactivity. ijcrt.org

Conformational Analysis and Intermolecular Interactions

Conformational analysis investigates the spatial arrangement of atoms in a molecule. The geometry of 4-(chloromethyl)pyridine hydrobromide has been optimized using DFT calculations for its hydrochloride analogue, providing a clear picture of its bond lengths and angles. ijcrt.org

The structure consists of a pyridine ring, which is largely planar, and a chloromethyl substituent. The C-C bond lengths within the pyridine ring are typically in the range of 1.39 Å to 1.40 Å. However, the C-C bond connecting the ring to the chloromethyl group is slightly longer, calculated at 1.49 Å, due to the influence of the chlorine atom. ijcrt.org The bond angles within the pyridine ring are distorted from a perfect hexagon due to the electron-withdrawing nature of the nitrogen atom. ijcrt.org For example, angles like C2–C1–N6 and C4–C5–N6 are approximately 123°. ijcrt.org The geometry around the chloromethyl carbon is tetrahedral, consistent with sp³ hybridization. ijcrt.org

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (ring) | ~1.39 - 1.40 |

| C3-C11 | 1.49 |

| Bond Angles (°) (approx.) | |

| C2–C1–N6 | 123 |

| C4–C5–N6 | 123 |

| C1–N6–C5 | 117 |

| Angles around C11 | ~105 - 111 |

| Data derived from DFT calculations on the analogous 4-chloromethyl pyridine hydrochloride. ijcrt.org |

Reaction Pathway Modeling and Transition State Calculations

The primary reaction pathway for 4-(chloromethyl)pyridine hydrobromide involves the chloromethyl group, which is a reactive electrophilic center. This site is susceptible to bimolecular nucleophilic substitution (S_N2) reactions, where a nucleophile attacks the methylene (B1212753) carbon, displacing the chloride ion. sciforum.netlibretexts.org

Computational chemistry allows for the detailed modeling of such reaction pathways. eurasianjournals.com The process involves:

Defining Reactants and Products: The initial geometry of the reactants (e.g., 4-(chloromethyl)pyridinium cation and a nucleophile) and the final products are computationally optimized to find their lowest energy states. youtube.com

Locating the Transition State (TS): The transition state is the highest energy point on the reaction coordinate, representing the energy barrier for the reaction. libretexts.org Computational methods, often involving techniques like linear transit scans or more advanced algorithms, are used to locate this specific geometry. github.ioblogspot.com For an S_N2 reaction, the TS features a partially formed bond between the carbon and the incoming nucleophile and a partially broken bond between the carbon and the leaving group (chloride). libretexts.org

Calculating the Potential Energy Surface (PES): By mapping the energy of the system as the reaction progresses from reactants to products through the transition state, a potential energy surface is generated. sciforum.net This provides the activation energy, which is crucial for understanding the reaction kinetics. github.io

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation can be performed starting from the transition state to confirm that it correctly connects the reactant and product energy minima on the potential energy surface. github.io

These calculations provide a comprehensive understanding of the reaction mechanism at a molecular level, predicting reaction feasibility and rates without the need for empirical experimentation. sciforum.net

Prediction of Reactivity Patterns and Selectivity

Computational methods are powerful tools for predicting the reactivity and selectivity of molecules. For 4-(chloromethyl)pyridine hydrobromide, the reactivity is largely governed by its electronic properties. ijcrt.org

The molecular electrostatic potential (MEP) surface is a key output of DFT calculations that visualizes the charge distribution on the molecule's surface. ijcrt.orgirjet.net The MEP map indicates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

Nucleophilic Attack: The most positive (blue) regions on the MEP surface indicate the most likely sites for nucleophilic attack. In 4-(chloromethyl)pyridine hydrobromide, a significant positive potential is expected on the hydrogen atom of the pyridinium cation (N-H), making it a strong hydrogen bond donor. The methylene carbon of the chloromethyl group is also an electrophilic center, susceptible to attack by nucleophiles, leading to substitution reactions. ijcrt.org

Electrophilic Attack: The most negative (red) regions indicate sites prone to electrophilic attack. In the pyridinium cation, the π-electron system is less electron-rich than in neutral pyridine, making electrophilic aromatic substitution difficult. wikipedia.org The bromide anion, however, is a region of high electron density and is the primary nucleophilic component of the salt.

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) helps predict selectivity. The LUMO's spatial distribution indicates where an incoming nucleophile's HOMO is most likely to interact. nih.gov For reactions involving the pyridine ring itself, pyridines with leaving groups at the 2- and 4-positions readily undergo nucleophilic substitution via an addition-elimination mechanism. quimicaorganica.orgnih.gov

Development of Quantitative Structure-Activity Relationships (QSAR) in the Context of Synthetic Utility

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and a specific property, such as biological activity or, in this context, synthetic utility. chemrevlett.comchemrevlett.com While often used in drug design, QSAR principles can be adapted to predict the synthetic usefulness of a class of reagents or intermediates. wjpsonline.comnih.gov

For a series of derivatives of 4-(chloromethyl)pyridine, a QSAR model could be developed to predict outcomes like reaction yield, rate, or regioselectivity in a particular transformation. The process would involve:

Dataset Assembly: A series of 4-(chloromethyl)pyridine derivatives with varying substituents on the pyridine ring would be synthesized. Their performance in a specific reaction (e.g., S_N2 substitution with a common nucleophile) would be measured to generate the "activity" data. nih.gov

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, would be calculated. These can include electronic descriptors (e.g., atomic charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume), and lipophilic descriptors (e.g., logP). nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the calculated descriptors with the observed synthetic outcome. chemrevlett.com

Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure it is robust and not a result of chance correlation. chemrevlett.com

Once a reliable QSAR model is established, it can be used to predict the synthetic utility of new, unsynthesized derivatives of 4-(chloromethyl)pyridine. This allows chemists to prioritize the synthesis of compounds that are computationally predicted to be the most effective for a desired synthetic application, thereby saving time and resources. chemrevlett.com

Analytical Methodologies for Research and Process Control in 4 Chloromethyl Pyridine;hydrobromide Chemistry

Advanced Spectroscopic Techniques for Structural Elucidation of Reaction Intermediates and Products

The unambiguous determination of molecular structures is fundamental in chemical synthesis. For 4-(Chloromethyl)pyridine (B78701) hydrobromide and its reaction products, a combination of spectroscopic techniques is utilized to provide a comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional (2D) NMR techniques are powerful tools for elucidating the complex structures of pyridine (B92270) derivatives. nih.gov Techniques such as Correlation Spectroscopy (COSY) help in establishing proton-proton correlations, which is invaluable for assigning signals in the crowded aromatic region of the pyridine ring and any associated side chains. researchgate.netyoutube.com For instance, the selective incorporation of deuterium (B1214612) (²H) labels into pyridine-based substrates can significantly enhance the detectability of NMR signals, leading to improved structural analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the precise elemental composition of newly synthesized compounds. researchgate.net By providing highly accurate mass measurements, it allows for the confident assignment of molecular formulas to reaction intermediates and final products. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing characteristic fragmentation patterns that can be pieced together to understand the molecular structure. researchgate.netnih.govnih.gov

X-ray Crystallography: For definitive structural confirmation, single-crystal X-ray diffraction of crystalline derivatives is the gold standard. researchgate.net This technique provides the precise three-dimensional arrangement of atoms within the crystal lattice, confirming connectivity, stereochemistry, and intermolecular interactions. researchgate.netnih.gov While obtaining suitable crystals of the hydrobromide salt itself can be challenging, derivatization to a more crystalline compound is a common strategy.

| Technique | Application in 4-(Chloromethyl)pyridine Chemistry | Key Information Obtained |

|---|---|---|

| 2D NMR (e.g., COSY) | Structural elucidation of reaction products and intermediates. researchgate.netyoutube.com | Proton-proton and carbon-proton correlations, connectivity of atoms. |

| HRMS | Determination of elemental composition. researchgate.net | Highly accurate molecular weight, molecular formula. |

| X-ray Crystallography | Absolute structural confirmation of crystalline derivatives. researchgate.net | 3D molecular structure, bond lengths, bond angles, stereochemistry. researchgate.netnih.gov |

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are indispensable for separating complex mixtures, assessing the purity of synthesized compounds, and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of pyridine derivatives. helixchrom.comsielc.com Reversed-phase HPLC, often coupled with a photodiode array (PDA) detector, allows for the separation of the starting materials, intermediates, and final product, providing a quantitative measure of purity. nih.govnih.gov Method development often involves optimizing the mobile phase composition, column type, and flow rate to achieve the best separation. researchgate.netresearchgate.net

Preparative Chromatography: When high-purity samples of 4-(Chloromethyl)pyridine hydrobromide or its derivatives are required for further studies, preparative HPLC is employed for product isolation. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a reaction. nih.gov By spotting the reaction mixture on a TLC plate at different time intervals, the disappearance of starting materials and the appearance of the product can be visualized, indicating the reaction's progression towards completion.

| Method | Primary Use | Information Gained |

|---|---|---|

| Analytical HPLC | Purity assessment and quantitative analysis. nih.govnih.gov | Percentage purity, presence of impurities, reaction kinetics. |

| Preparative HPLC | Product isolation and purification. | Isolation of high-purity compounds. |

| TLC | Reaction progress monitoring. nih.gov | Qualitative assessment of the presence of reactants and products. |

In Situ Reaction Monitoring Techniques for Mechanistic Studies

Understanding the mechanism of a chemical reaction is crucial for its optimization and control. In situ monitoring techniques provide real-time data on the transformation of reactants into products, offering valuable mechanistic insights. nih.gov These methods allow for the direct observation of reactive intermediates that might not be detectable by conventional offline analysis. researchgate.net

Techniques such as in situ powder X-ray diffraction (PXRD) and Raman spectroscopy are particularly useful for studying solid-state or heterogeneous reactions. nih.govresearchgate.net By monitoring changes in the diffraction patterns or vibrational spectra as the reaction proceeds, the formation and consumption of different crystalline phases or molecular species can be tracked in real-time. This information is invaluable for understanding reaction pathways and identifying key intermediates.

Development of High-Throughput Screening Methods for Reaction Optimization

High-throughput screening (HTS) is a powerful strategy for rapidly optimizing reaction conditions. nih.gov By running a large number of reactions in parallel under varying conditions (e.g., temperature, solvent, catalyst), the optimal parameters for yield and purity can be quickly identified.

In the context of reactions involving 4-(Chloromethyl)pyridine hydrobromide, an HTS approach would involve setting up a library of micro-scale reactions in a multi-well plate format. Each well would represent a unique set of reaction conditions. After a set reaction time, the contents of the wells would be rapidly analyzed, typically using an automated HPLC-MS system, to determine the outcome of each reaction. The data generated from the HTS campaign can then be used to identify the most favorable conditions for the desired transformation.

Future Research Directions and Emerging Trends in 4 Chloromethyl Pyridine;hydrobromide Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of pyridine (B92270) compounds are increasingly benefiting from the adoption of flow chemistry and automated synthesis. These technologies offer significant advantages in terms of safety, reproducibility, and scalability. For 4-(Chloromethyl)pyridine (B78701);hydrobromide, this opens up new avenues for its efficient utilization in multi-step syntheses.

Future research will likely focus on developing robust flow chemistry protocols for the synthesis of 4-(Chloromethyl)pyridine;hydrobromide itself, potentially starting from readily available precursors like 4-picoline. Continuous flow processes can offer better control over reaction parameters, such as temperature and reaction time, which is crucial for handling reactive intermediates. Furthermore, the integration of in-line purification and analysis techniques will enable the on-demand generation of this reagent for immediate use in subsequent reactions.

Automated synthesis platforms can utilize this compound as a key building block for the rapid generation of compound libraries. By systematically reacting it with a diverse range of nucleophiles (amines, thiols, alcohols, etc.) in an automated fashion, researchers can efficiently explore vast chemical spaces for drug discovery and materials science applications. The development of standardized protocols for these reactions on automated platforms will be a key area of future work.

Table 1: Comparison of Batch vs. Flow Synthesis for Pyridine Derivatives

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours interchim.frsci-hub.se |

| Scalability | Limited | High interchim.fr |

| Safety | Handling of bulk reactive materials | Smaller reaction volumes, better heat dissipation sci-hub.se |

| Reproducibility | Can be variable | High, due to precise control of parameters sci-hub.se |

| Process Control | Manual or semi-automated | Fully automated with in-line monitoring |

Applications in Materials Science and Polymer Chemistry as a Monomer or Linker

The pyridinium (B92312) moiety is a valuable functional group in materials science and polymer chemistry due to its electronic properties, ability to participate in non-covalent interactions, and potential for post-polymerization modification. researchgate.netrsc.orgchemscene.com this compound is an ideal precursor for incorporating this functionality into larger molecular architectures.

As a monomer, this compound can be used to synthesize a variety of novel polymers. For instance, it can be polymerized through quaternization reactions or used in polycondensation reactions with suitable co-monomers. The resulting pyridinium-containing polymers are expected to exhibit interesting properties, such as conductivity, ion-exchange capabilities, and responsiveness to external stimuli like pH or light. rsc.org Research in this area will explore the synthesis of both linear and cross-linked polymers and investigate their structure-property relationships. mdpi.commdpi.comacs.orgresearchgate.net

As a linker, this compound can be used to modify the surfaces of materials, such as nanoparticles or metal-organic frameworks (MOFs), or to connect different polymer chains to create block copolymers or network structures. dntb.gov.ua The covalent attachment of the pyridyl group via the chloromethyl handle allows for the introduction of specific functionalities, such as catalytic sites or recognition elements. Future work will focus on the precise control of surface modification and the design of advanced materials with tailored properties.

Table 2: Potential Applications of Pyridinium-Containing Polymers

| Application Area | Relevant Properties | Example Polymer Architectures |

|---|---|---|

| Ion-Exchange Membranes | Ionic conductivity, thermal stability | Poly(arylene ether)s with pendant pyridinium groups acs.org |

| Sensors | Fluorescence, colorimetric changes | Conjugated polymers with pyridinium side chains rsc.org |

| Antimicrobial Surfaces | Quaternary ammonium (B1175870) functionality | Polymers with grafted pyridinium moieties mdpi.com |

| Drug Delivery | Biocompatibility, stimuli-responsiveness | Hydrogels containing pyridinium cross-linkers |

| Catalysis | Metal coordination, phase-transfer activity | Immobilized pyridinium salts on solid supports |

Exploration of Sustainable and Biocatalytic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a reactive compound like this compound, developing more sustainable synthetic methods and applications is a key research priority. This includes the use of greener solvents, renewable starting materials, and catalytic methods that minimize waste. nih.govresearchgate.netrsc.orgresearchgate.netacs.org

Biocatalysis offers a particularly promising avenue for the sustainable functionalization of pyridine derivatives. ukri.org While the direct biocatalytic synthesis of this compound may be challenging, enzymes could be employed in downstream reactions to create more complex molecules. For instance, enzymes could be used to stereoselectively introduce functional groups onto molecules that have been modified with the 4-(chloromethyl)pyridyl moiety. Research into identifying and engineering enzymes, such as oxidoreductases or transferases, that can act on pyridinium substrates will be crucial. researchgate.netlabpartnering.org

Furthermore, the development of sustainable methods for the synthesis of pyridine derivatives in general, for example from biomass-derived feedstocks, could indirectly impact the lifecycle of this compound by providing more environmentally friendly routes to its precursors. rsc.orgresearchgate.net

Development of Novel Reactivity Profiles through Catalyst Design

The reactivity of the pyridine ring and the chloromethyl group in this compound can be modulated and expanded through the use of innovative catalyst systems. Transition metal catalysis, in particular, offers a powerful toolkit for the C-H functionalization of pyridines, allowing for the introduction of a wide range of substituents at positions that are not readily accessible through classical methods. rsc.orgnih.gov

Future research will focus on designing catalysts that can selectively activate and functionalize the C-H bonds of the pyridine ring in this compound or its derivatives. This could involve the use of palladium, rhodium, or iridium catalysts with specifically designed ligands that can control the regioselectivity of the reaction. rsc.orgrsc.orgacs.orgnih.govorganic-chemistry.org The ability to perform direct C-H functionalization would significantly streamline the synthesis of complex pyridine-containing molecules. nih.gov

Furthermore, the development of catalysts for novel cross-coupling reactions involving the chloromethyl group is another important research direction. While the chloromethyl group is already a good electrophile for SN2 reactions, catalytic methods could enable its participation in a broader range of transformations, such as cross-coupling reactions with organometallic reagents.

Predictive Modeling for Reaction Outcomes and Product Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For this compound, these approaches can be used to predict its reactivity, guide the design of new reactions, and accelerate the discovery of new materials and molecules with desired properties.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of this compound and its reaction intermediates, providing insights into reaction mechanisms and predicting the feasibility of new transformations. nih.govnih.govacs.org This can help in the rational design of catalysts and the optimization of reaction conditions.

Molecular dynamics simulations can be employed to study the behavior of this compound and its derivatives in different environments, such as in solution or as part of a polymer matrix. researchgate.netucl.ac.uk This can provide valuable information on the conformational preferences and intermolecular interactions that govern the properties of materials.

Machine learning algorithms can be trained on existing experimental data to predict the outcomes of reactions involving this compound and to identify new molecules with desired biological or material properties. nih.gov This data-driven approach has the potential to significantly accelerate the research and development cycle.

Table 3: Computational Approaches in Pyridine Chemistry

| Computational Method | Application | Predicted Properties/Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism studies, catalyst design | Transition state energies, reaction barriers, electronic properties nih.gov |

| Molecular Dynamics (MD) | Polymer and material simulations | Conformational dynamics, diffusion coefficients, binding energies researchgate.netucl.ac.uk |

| Quantitative Structure-Activity Relationship (QSAR) | Drug discovery | Biological activity, toxicity |

| Machine Learning | Reaction prediction, materials discovery | Reaction yields, product selectivity, material properties nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.